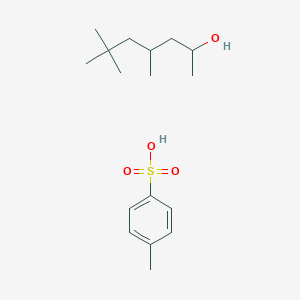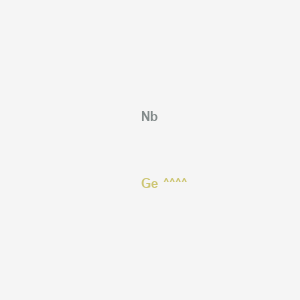
Germane--niobium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germane–niobium (1/1) is a chemical compound consisting of one atom of germanium and one atom of niobium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of germane–niobium (1/1) typically involves the reaction of niobium with germanium under controlled conditions. One common method is the chemical vapor deposition (CVD) process, where niobium and germanium precursors are introduced into a reaction chamber at high temperatures. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of germane–niobium (1/1) may involve advanced techniques such as sputtering or molecular beam epitaxy (MBE). These methods allow for precise control over the composition and structure of the compound, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Germane–niobium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: Germane–niobium (1/1) can react with oxygen to form oxides. This reaction typically occurs at elevated temperatures.
Reduction: The compound can be reduced using hydrogen or other reducing agents to form lower oxidation state compounds.
Substitution: Germane–niobium (1/1) can undergo substitution reactions with halogens or other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce niobium oxides and germanium oxides, while reduction reactions may yield lower oxidation state compounds.
Applications De Recherche Scientifique
Germane–niobium (1/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Materials Science: The compound is used in the development of advanced materials with unique electrical and thermal properties.
Superconductivity: Germane–niobium (1/1) is studied for its potential use in superconducting materials, which have applications in various high-tech industries.
Catalysis: The compound is explored for its catalytic properties in chemical reactions, making it useful in industrial processes.
Electronics: Germane–niobium (1/1) is investigated for its potential use in electronic devices, including semiconductors and sensors.
Mécanisme D'action
The mechanism by which germane–niobium (1/1) exerts its effects is primarily related to its electronic structure and bonding characteristics. The compound’s unique properties arise from the interaction between the germanium and niobium atoms, which influence its reactivity and stability. The molecular targets and pathways involved in its action depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Niobium–tin (Nb3Sn): A well-known superconducting compound with similar applications in superconductivity.
Niobium–titanium (NbTi): Another superconducting material used in various high-tech applications.
Niobium–germanium (Nb3Ge): A compound with similar properties and applications in superconductivity and materials science.
Uniqueness
Germane–niobium (1/1) is unique due to its specific combination of germanium and niobium atoms, which impart distinct properties not found in other similar compounds
Propriétés
Numéro CAS |
37279-34-8 |
|---|---|
Formule moléculaire |
GeNb |
Poids moléculaire |
165.54 g/mol |
Nom IUPAC |
germanium;niobium |
InChI |
InChI=1S/Ge.Nb |
Clé InChI |
RTRWPDUMRZBWHZ-UHFFFAOYSA-N |
SMILES canonique |
[Ge].[Nb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



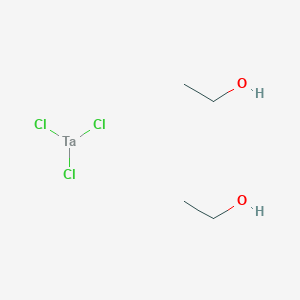

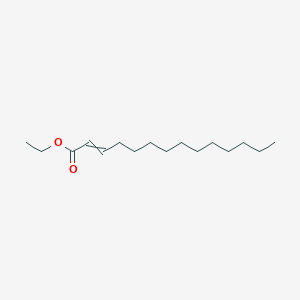
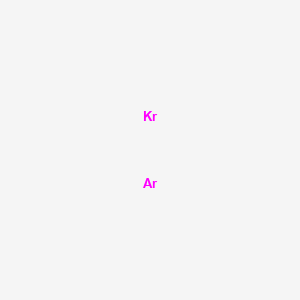

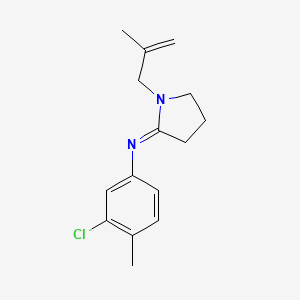
![4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene](/img/structure/B14662641.png)

![1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane](/img/structure/B14662672.png)
![2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid](/img/structure/B14662676.png)
![N,N'-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide](/img/structure/B14662679.png)
